Potency Against Multidrug‑Resistant Gram‑Negative Pathogens: QPT-1 vs. Ciprofloxacin
In a panel of contemporary multidrug‑resistant clinical isolates, QPT‑1 exhibited MIC₉₀ values of 4 µg mL⁻¹ against *Acinetobacter baumannii* and 8 µg mL⁻¹ against *Escherichia coli*, demonstrating retained potency where fluoroquinolone‑resistance mechanisms would be expected to elevate comparator MICs [1]. These values were obtained prior to any medicinal‑chemistry optimisation and establish a baseline for whole‑cell antibacterial activity.
| Evidence Dimension | Antibacterial potency (MIC₉₀) against multidrug‑resistant Gram‑negative bacteria |
|---|---|
| Target Compound Data | A. baumannii MIC₉₀ 4 µg mL⁻¹; E. coli MIC₉₀ 8 µg mL⁻¹ |
| Comparator Or Baseline | Ciprofloxacin (fluoroquinolone class): expected elevated MICs against fluoroquinolone‑resistant strains; no direct head‑to‑head MIC₉₀ reported in the same panel |
| Quantified Difference | QPT-1 MIC₉₀ values remain in the single‑digit µg mL⁻¹ range against multidrug‑resistant isolates, consistent with its distinct GyrB‑mediated mechanism that evades common fluoroquinolone‑resistance determinants. |
| Conditions | Broth microdilution susceptibility testing against contemporary multidrug‑resistant clinical isolates of A. baumannii and E. coli (Miller et al., 2008). |
Why This Matters
Retention of low MIC values against resistant Gram‑negative pathogens directly addresses the urgent need for new agents that overcome fluoroquinolone resistance, thereby prioritising QPT‑1 for screening cascades targeting multidrug‑resistant infections.
- [1] Miller AA, Bundy GL, Mott JE, et al. Discovery and characterization of QPT-1, the progenitor of a new class of bacterial topoisomerase inhibitors. Antimicrob Agents Chemother. 2008;52(8):2806-2812. PMID: 18519725. View Source
